molecular formula C12H10O2S B172454 5-(3-Methylphenyl)-2-thiophenecarboxylic acid CAS No. 166591-62-4

5-(3-Methylphenyl)-2-thiophenecarboxylic acid

Cat. No. B172454
M. Wt: 218.27 g/mol
InChI Key: RWYDBBASVZAWFT-UHFFFAOYSA-N
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Description

A compound’s description often includes its IUPAC name, common names, and structural formula. It may also include the compound’s appearance, odor, and other physical characteristics.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability. Spectroscopic properties, such as UV/Vis absorption, fluorescence, and NMR spectra, may also be analyzed.


Scientific Research Applications

Thermochemical Properties

5-(3-Methylphenyl)-2-thiophenecarboxylic acid has been studied for its thermochemical properties. Silva and Santos (2008) investigated the standard molar enthalpies of formation and sublimation of thiophenecarboxylic acid derivatives, which are crucial for understanding their stability and reactivity (Silva & Santos, 2008).

Molecular Structure Analysis

The molecular structure of 5-methyl-2-thiophenecarboxylic acid, a closely related compound, was established through X-ray diffraction studies by Rudiño-Piñera, Panneerselvam, and Soriano-garcia (1996). This research provides insights into the molecular architecture and intermolecular interactions of these compounds (Rudiño-Piñera, Panneerselvam, & Soriano-garcia, 1996).

Application in Organic Synthesis

A study by Hui-Wen, Hirose, Shirai, and Kumamoto (1989) demonstrated the regioselective side-chain lithiation of 2-methyl-3-thiophenecarboxylic acid, highlighting its potential in organic synthesis for creating diverse molecular structures (Hui-Wen, Hirose, Shirai, & Kumamoto, 1989).

Microbial Metabolism Studies

Fedorak, Coy, and Peakman (1996) explored the microbial metabolism of 5-methyl-2-thiophenecarboxylic acid, indicating its environmental relevance, especially in relation to biodegradation processes in oil and petroleum contexts (Fedorak, Coy, & Peakman, 1996).

Chemical Modification and Functionalization

Research by Gol'dfarb, Bulgakova, and Fabrichnyǐ (1983) on the reductive acetylation of nitrocarboxylic acids of the thiophene series reveals the chemical versatility and potential for functionalization of these compounds (Gol'dfarb, Bulgakova, & Fabrichnyǐ, 1983).

Pharmaceutical and Medicinal Research

Ikram et al. (2015) studied the pharmacological aspects of 5-aryl-2-bromo-3-hexylthiophene, providing insights into the potential medicinal applications of thiophene derivatives, including those related to 5-(3-Methylphenyl)-2-thiophenecarboxylic acid (Ikram et al., 2015).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. It often includes information from Material Safety Data Sheets (MSDS) and studies on the compound’s acute and chronic effects on health.


Future Directions

This involves predicting or suggesting future research directions. For a chemical compound, this could involve potential applications, modifications to improve its properties, or further studies to better understand its behavior.


properties

IUPAC Name

5-(3-methylphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-3-2-4-9(7-8)10-5-6-11(15-10)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYDBBASVZAWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441427
Record name 5-(3-Methylphenyl)-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methylphenyl)-2-thiophenecarboxylic acid

CAS RN

166591-62-4
Record name 5-(3-Methylphenyl)-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-(3-methylphenyl)-2-thiophenecarboxaldehyde (prepared immediately above, 4.7 g, 23.3 mmol) was dissolved in 100 mL of ethanol and sequentially treated with a solution of silver nitrate (7.9 g, 116.5 mmol) in 15 mL of water. The suspension was stirred at room temperature for 1 hour, then filtered, and the filter cake was washed with water and ether. The flitrate was separated, and the aqueous layer was acidified with conc. HCl to pH 4. This solution was twice extracted with ether. The extract was dried over MgSO4 and concentrated to give 4.6 g (96% yield) of 5-(3-methylphenyl)-2-thiophenecarboxylic acid. MS: 236 (M+NH4)+. NMR (CDCl3) d: 7.86 (d, 1H, J=5 Hz), 7.5-7.4 (m, 2H), 7.35-7.10 (m, 3H), 2.4 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
7.9 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MR Michaelides, Y Hong, S DiDomenico… - Journal of medicinal …, 1997 - ACS Publications
A series of substituted 9,10-dihydroxyhexahydrobenzo[f]thieno[c]quinolines (TB[f]Q), varying with respect to the position of the thiophene relative to the benzo[f]quinoline core and the …
Number of citations: 62 pubs.acs.org

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